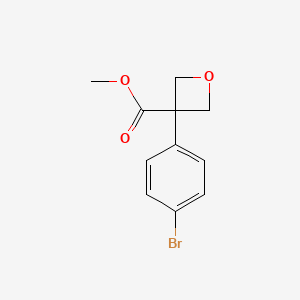![molecular formula C12H13ClN4S B6336063 1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1417825-49-0](/img/structure/B6336063.png)
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is a major metabolite of the antidepressant medications trazodone and nefazodone .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular formula of “this compound” is C10H13ClN2 . The molecular weight is 196.68 (free base basis) . The InChI key is MHXPYWFZULXYHT-UHFFFAOYSA-N .Chemical Reactions Analysis
The synthesis of piperazine derivatives includes cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The compound is a crystalline solid . It has a melting point of 210-214 °C (dec.) (lit.) . It is soluble in methanol .科学的研究の応用
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine has been studied for its potential applications in a variety of scientific fields, including drug design, enzyme inhibition, and protein-protein interactions. In drug design, this compound has been shown to bind to a variety of proteins, including the serotonin receptor 5-HT2A. This binding can be used to develop new drugs that target specific receptors or pathways in the body. In enzyme inhibition, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can be used to increase the levels of acetylcholine in the body, which can be beneficial for treating conditions such as Alzheimer’s disease. In protein-protein interactions, this compound has been found to bind to a variety of proteins, including the protein kinase C-α. This binding can be used to modulate the activity of these proteins, which can be beneficial for a variety of biological processes.
作用機序
Target of Action
The primary target of 1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine, also known as 3-(3-Chlorophenyl)-5-(piperazin-1-yl)-1,2,4-thiadiazole, is the 5-HT 2c serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.
Mode of Action
The compound acts as an agonist at the 5-HT 2c serotonin receptor . This means it binds to the receptor and activates it, mimicking the action of the natural neurotransmitter serotonin. The activation of the 5-HT 2c receptor can lead to various physiological responses, including changes in mood, appetite, and anxiety levels.
Pharmacokinetics
It is known that the compound is metabolized in the liver, primarily by the enzyme cyp2d6 . The elimination half-life ranges from 4 to 14 hours , indicating that the compound is relatively quickly removed from the body. The compound is excreted in the urine .
Result of Action
The activation of the 5-HT 2c receptor by this compound can lead to a variety of molecular and cellular effects. These include changes in neuronal firing rates, alterations in the release of various neurotransmitters, and modifications in gene expression. At the behavioral level, these changes can manifest as alterations in mood, anxiety, and feeding behavior .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state and, consequently, its ability to cross biological membranes. Additionally, the presence of other drugs or substances that can interact with the same receptor or metabolic enzymes can influence the compound’s action and efficacy. It’s also worth noting that this compound may pose a risk to the environment, particularly aquatic ecosystems .
実験室実験の利点と制限
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be isolated using a combination of column chromatography and recrystallization. Additionally, it has been found to bind to a variety of proteins, including the serotonin receptor 5-HT2A and the protein kinase C-α, making it a useful tool for drug design and protein-protein interactions.
However, there are also some limitations to using this compound in laboratory experiments. It is a synthetic compound, which means that it is not found naturally in the body. Additionally, the exact mechanism of action of this compound is still being studied, so its effects may not be fully understood.
将来の方向性
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of potential applications in scientific research, and there are many future directions that can be explored. For example, further research can be done to better understand the exact mechanism of action of this compound and to identify new proteins that it can bind to. Additionally, further studies can be done to explore the potential therapeutic applications of this compound, such as its use in the treatment of Alzheimer’s disease. Finally, further research can be done to develop new synthesis methods for this compound, which could make it easier and more cost-effective to produce.
合成法
1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine can be synthesized using a variety of methods, including the reaction of 3-chlorophenyl-1,2,4-thiadiazol-5-yl chloride with piperazine in dimethylformamide (DMF). The reaction is typically carried out at room temperature, and the product can be isolated using a combination of column chromatography and recrystallization.
Safety and Hazards
The compound may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) with Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, Specific target organ toxicity (single exposure) with Target Organs being the Respiratory system .
特性
IUPAC Name |
3-(3-chlorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFBLTSETTZFTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,2'S,3S,3'S)-3,3'-Di-tert-butyl-4,4'-diphenyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6335987.png)
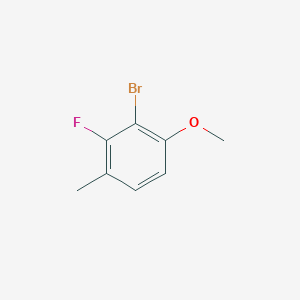

![Benzyl (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B6335992.png)


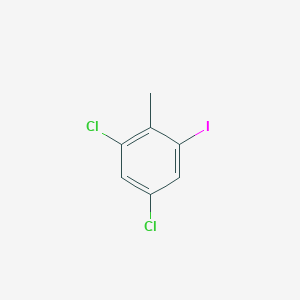
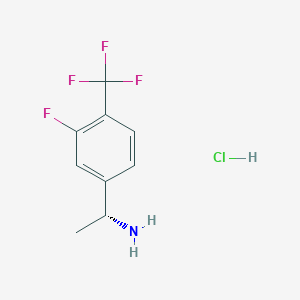
![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)


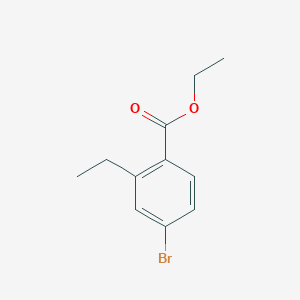
![2-Chloro-8-methylbenzo[b]thieno[3,2-f][1,4]oxazepin-4(5H)-on](/img/structure/B6336072.png)
